N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a cyanocycloheptyl group with a nitrophenyl-substituted piperazine, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide typically involves multiple steps:
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Formation of the Cyanocycloheptyl Intermediate: : The initial step involves the preparation of the cyanocycloheptyl intermediate. This can be achieved through the reaction of cycloheptanone with cyanide sources under basic conditions to form the cyanocycloheptane.
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Nitration of Phenylpiperazine: : The next step involves the nitration of phenylpiperazine to introduce the nitro group. This is usually done using concentrated nitric acid and sulfuric acid as the nitrating agents.
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Coupling Reaction: : The final step is the coupling of the cyanocycloheptyl intermediate with the nitrated phenylpiperazine. This is typically carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the process would be optimized for efficiency and cost-effectiveness. This might involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energies and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to convert the nitro group to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrogenation: Using Pd/C as a catalyst under hydrogen gas for the reduction of the nitro group.
Nucleophilic Substitution: Using strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents such as THF (tetrahydrofuran).
Major Products
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Amides: Nucleophilic substitution reactions produce various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Ligand Design: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology
Pharmacology: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound’s unique structure could be explored for the development of novel materials with specific properties.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds like N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide may interact with proteins or enzymes, modulating their activity. The nitrophenyl group could facilitate binding to specific sites on proteins, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Adamantan-1-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Shares a piperazine core but differs in the substituents attached to the piperazine ring.
N-(4-nitrophenyl)piperazine: Lacks the cyanocycloheptyl group, making it less complex.
Uniqueness
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide is unique due to the combination of a cyanocycloheptyl group and a nitrophenyl-substituted piperazine, which may confer distinct chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c21-16-20(9-3-1-2-4-10-20)22-19(26)15-23-11-13-24(14-12-23)17-5-7-18(8-6-17)25(27)28/h5-8H,1-4,9-15H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGJSUFWKDVGMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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